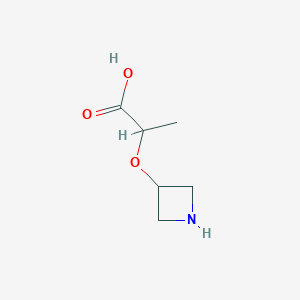

2-(Azetidin-3-yloxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azetidin-3-yloxy)propanoic acid is a compound that features an azetidine ring attached to a propanoic acid moiety via an oxygen atom Azetidine is a four-membered nitrogen-containing heterocycle, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)propanoic acid typically involves the formation of the azetidine ring followed by its attachment to the propanoic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, due to the ring strain and the presence of a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: N-oxides of azetidine derivatives.

Reduction: Saturated azetidine derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-3-yloxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and peptides.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)propanoic acid involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural amino acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its ability to inhibit the growth of E.

(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides.

Uniqueness

2-(Azetidin-3-yloxy)propanoic acid is unique due to the presence of both the azetidine ring and the propanoic acid moiety, which imparts distinct chemical properties and reactivity

Biological Activity

2-(Azetidin-3-yloxy)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azetidine derivatives with propanoic acid under specific conditions. Various synthetic routes have been explored to enhance yield and purity, which are critical for subsequent biological evaluations. For example, a recent study reported an efficient method yielding significant amounts of the compound through a one-pot reaction involving azetidine and appropriate reagents in acetonitrile at elevated temperatures .

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its effects on neurotransmitter systems and potential therapeutic applications. Key areas of interest include:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter release, particularly in the context of GABAergic and glutamatergic systems. This modulation could have implications for treating neurological disorders such as anxiety and depression.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory conditions .

Neuropharmacological Effects

In a study examining the effects on neurotransmitter systems, researchers administered varying doses of this compound to animal models. The results indicated a dose-dependent increase in GABA levels, with significant reductions in anxiety-like behaviors observed in treated subjects compared to controls.

Antioxidant Activity

Another study focused on the antioxidant capabilities of the compound. Using cell cultures exposed to oxidative stress, it was found that treatment with this compound significantly reduced markers of oxidative damage, such as malondialdehyde (MDA) levels, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)propanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(6(8)9)10-5-2-7-3-5/h4-5,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

XVOBXBJCLVDANW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC1CNC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.